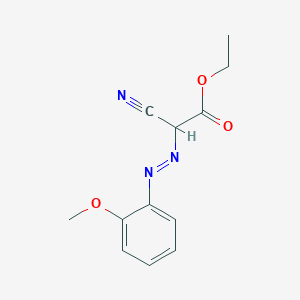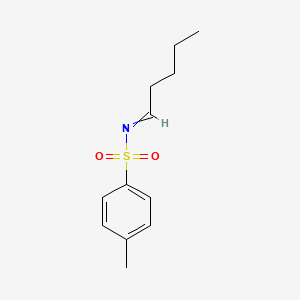
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate is an organic compound with the molecular formula C12H13N3O3 It is known for its unique structural features, which include a cyano group, a methoxyphenyl group, and a diazenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 2-methoxyphenyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 2-methoxyphenyl diazonium salt: This is achieved by treating 2-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.
Coupling reaction: The diazonium salt is then reacted with ethyl cyanoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted products with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate involves its interaction with various molecular targets. The cyano group and diazenyl linkage play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo redox reactions makes it a versatile reagent in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the diazenyl and methoxyphenyl groups.
2-Methoxyphenyl diazonium salts: Precursors used in the synthesis of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate.
Cyanoacetamides: Compounds with similar cyano and ester functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the diazenyl linkage and methoxyphenyl group differentiates it from simpler analogs and enhances its utility in various chemical and biological contexts.
Propiedades
Número CAS |
60179-80-8 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-[(2-methoxyphenyl)diazenyl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)10(8-13)15-14-9-6-4-5-7-11(9)17-2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
RNRNVACQOZFSMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)N=NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)


![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)



![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
